![molecular formula C20H18N2OS B2435945 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-38-4](/img/structure/B2435945.png)
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Analysis
- Spiro Heterocyclization Reactions: This compound undergoes spiro heterocyclization reactions with various enamines, leading to the formation of complex heterocyclic structures with potential applications in medicinal chemistry and organic synthesis (Silaichev et al., 2013); (Bannikova et al., 2007).
- Molecular Structure Elucidation: The crystalline and molecular structures of various derivatives have been studied using X-ray analysis, providing insights into the molecular architecture and potential for further modifications (Silaichev et al., 2012); (Racheva et al., 2008).
Photoreactivity Studies
- Photochemical Stability and Reactivity: Research has shown that derivatives of this compound exhibit interesting photochemical properties. For instance, stability against irradiation in specific conditions and reactivity in certain solvents have been observed, which could be relevant for photochemical applications (Schönberg et al., 1980).
Tautomeric Forms and Spectroscopic Studies
- Tautomeric Forms and Spectroscopy: The compound exhibits different tautomeric forms in solid state and solution, as studied through IR and NMR spectroscopy. This phenomenon, termed "desmokatatropy," is significant in understanding the chemical behavior in various environments (Enchev et al., 2017).
Potential Pharmacological Applications
- Anticonvulsant Properties: Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The study of structure-property relationships has revealed insights into their pharmacological potential and the influence of different substituents on their activity (Lazić et al., 2017).
Antimicrobial Studies
- Antimicrobial Activity: Certain derivatives have shown promise in antimicrobial studies. This includes the assessment of antibacterial and antifungal properties, potentially leading to new therapeutic agents (Gondhani et al., 2013); (Rajanarendar et al., 2010).
Chemokine Receptor Antagonism
- CCR8 Antagonists: Derivatives of this compound are being explored as CCR8 antagonists, indicating potential applications in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Propiedades
IUPAC Name |
phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(16-11-5-2-6-12-16)22-19(24)17(15-9-3-1-4-10-15)21-20(22)13-7-8-14-20/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTGNMCCXLYYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)
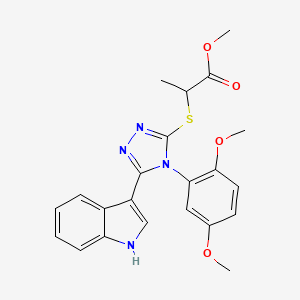
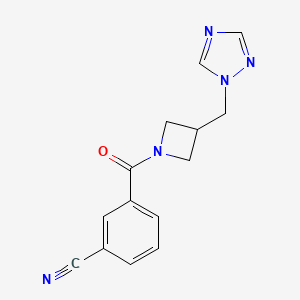

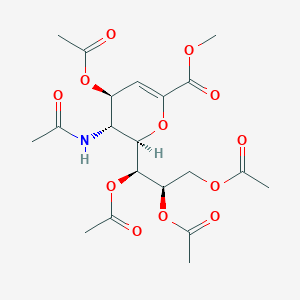

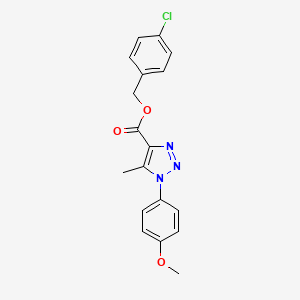

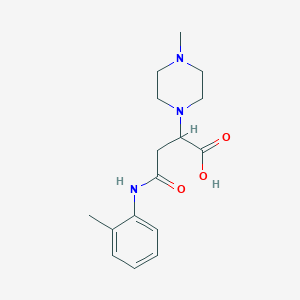
![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)
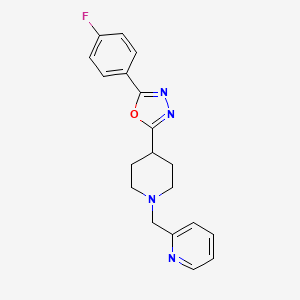
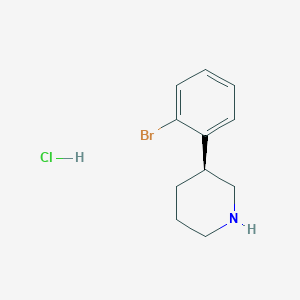
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)
